3,5,8,10-Tetramethyldodec-6-yne-5,8-diol, also known as 2,5,8,11-tetramethyldodec-6-yne-5,8-diol, is an organic compound with the molecular formula and a molecular weight of approximately 254.41 g/mol. This compound is recognized for its surfactant properties, which enable it to effectively lower the surface tension of liquids. Its applications span various industries including detergents, coatings, and potentially in advanced materials like solar cells due to its unique chemical structure and properties.
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol falls under the classification of alkynediols, a subclass of organic compounds characterized by the presence of both alkyne and alcohol functional groups. The compound is listed under the CAS number 68227-33-8 and has been documented in various chemical databases such as PubChem and BenchChem.
The synthesis of 3,5,8,10-tetramethyldodec-6-yne-5,8-diol typically involves the reaction of suitable ketones with acetylene in the presence of a base. This process can be performed in organic solvents to facilitate the reaction. The general synthesis pathway includes:
The specific conditions such as temperature, pressure, and choice of solvents significantly affect the yield and purity of the final product. Industrial methods may utilize specialized equipment to maintain optimal reaction conditions.
The molecular structure of 3,5,8,10-tetramethyldodec-6-yne-5,8-diol can be represented using various structural formulas:
InChI=1S/C16H30O2/c1-13(2)7-9-15(5,17)11-12-16(6,18)10-8-14(3)4/h13-14,17-18H,7-10H2,1-6H3
CC(C)CCC(C)(O)C#CC(C)(O)CCC(C)C
The compound exhibits a density of approximately , a boiling point around , and a flash point of . These properties are crucial for understanding its behavior under various conditions.
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol can undergo several notable chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applications in various fields.
The mechanism by which 3,5,8,10-tetramethyldodec-6-yne-5,8-diol acts primarily involves its role as a surfactant:
This mechanism is influenced by environmental factors such as pH and temperature which can alter its efficacy as a surfactant.
The compound exhibits good solubility in organic solvents like chloroform and methanol but has limited solubility in water (approximately at ). Its logP value indicates moderate hydrophobicity (), influencing its behavior in biological systems.
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol has diverse applications:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6